REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:10])=[C:4]([NH2:9])[C:5]([CH3:8])=[CH:6][CH:7]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1>[CH3:10][C:3]1[C:2]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:7][CH:6]=[C:5]([CH3:8])[C:4]=1[NH2:9] |f:2.3|
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=CC1)C)N)C
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Name
|
|
Quantity
|
5.4 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The suspension was deoxygenated for approximately 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
added in one portion
|
Type
|
TEMPERATURE
|
Details
|
before heat
|
Type
|
CUSTOM
|
Details
|
(100° C. overnight)
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate and HClaq
|
Type
|
EXTRACTION
|
Details
|
re-extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1N1CCCC1)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |